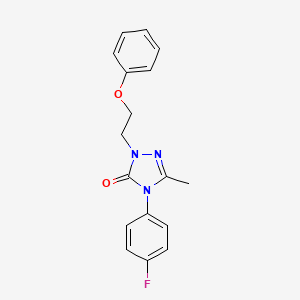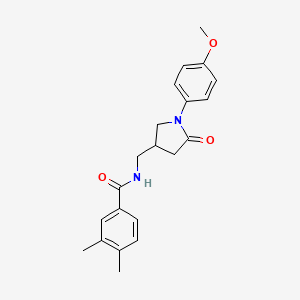
2-(Iodomethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)piperidine hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClIN. It is a derivative of piperidine, a six-membered heterocyclic amine, where an iodine atom is attached to the methyl group at the second position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)piperidine hydrochloride typically involves the iodination of 2-(Chloromethyl)piperidine. The process can be summarized as follows:
Starting Material: 2-(Chloromethyl)piperidine.
Reagent: Sodium iodide (NaI).
Solvent: Acetone or another suitable polar aprotic solvent.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with an iodine atom, forming 2-(Iodomethyl)piperidine.
Hydrochloride Formation: The resulting 2-(Iodomethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), or thiourea in polar aprotic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl or other complex organic structures.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various piperidine derivatives.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)piperidine hydrochloride depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of iodine.
2-(Bromomethyl)piperidine hydrochloride: Contains a bromine atom instead of iodine.
2-(Fluoromethyl)piperidine hydrochloride: Contains a fluorine atom instead of iodine.
Uniqueness
2-(Iodomethyl)piperidine hydrochloride is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules under milder conditions.
Propiedades
IUPAC Name |
2-(iodomethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFYLFUIYGFKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CI.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)

![2-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2579675.png)





![(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B2579683.png)


